N-[(E)-(4-chlorophenyl)methylidene]-2-(4-{[(E)-(4-chlorophenyl)methylidene]amino}phenyl)-1H-benzimidazol-5-amine
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Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-amino-4-chlorobenzophenone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine to yield the final benzodiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which (E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its interaction with cellular proteins can lead to the inhibition of certain signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Phenylbenzimidazole: A compound with a similar benzodiazole core, used in sunscreen formulations.
Uniqueness
(E)-1-(4-CHLOROPHENYL)-N-(2-{4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENYL}-1H-1,3-BENZODIAZOL-5-YL)METHANIMINE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability.
Properties
Molecular Formula |
C27H18Cl2N4 |
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Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[6-[(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-yl]phenyl]methanimine |
InChI |
InChI=1S/C27H18Cl2N4/c28-21-7-1-18(2-8-21)16-30-23-11-5-20(6-12-23)27-32-25-14-13-24(15-26(25)33-27)31-17-19-3-9-22(29)10-4-19/h1-17H,(H,32,33) |
InChI Key |
BDIMWEKWLYGUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)N=CC5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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